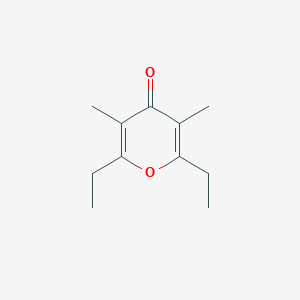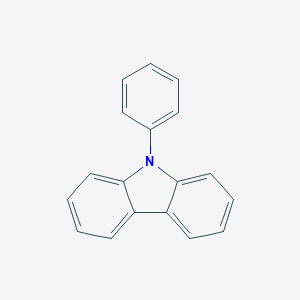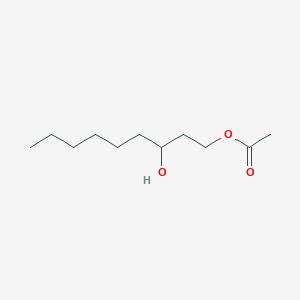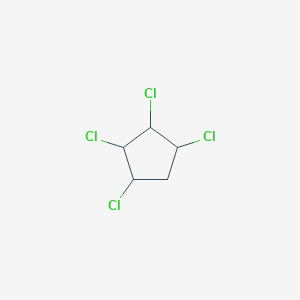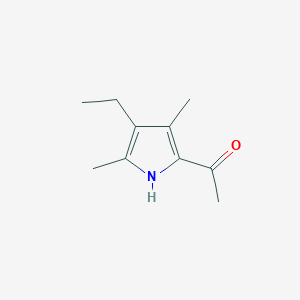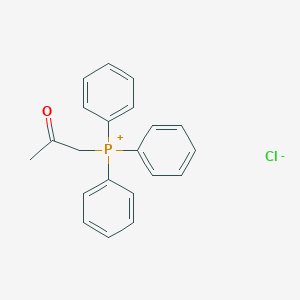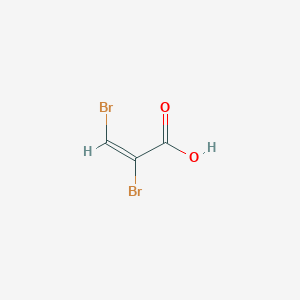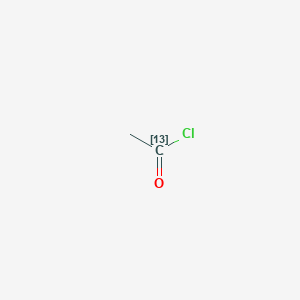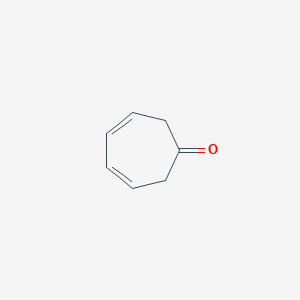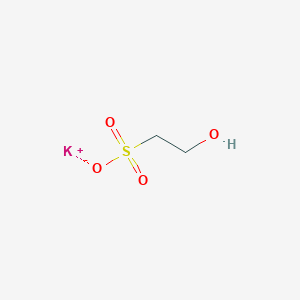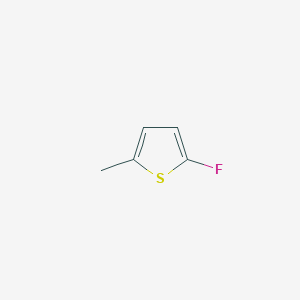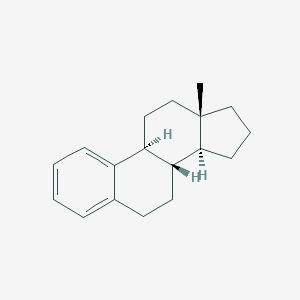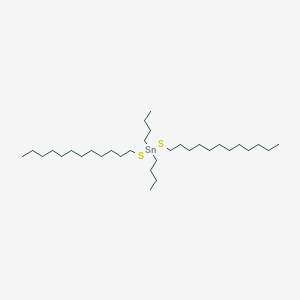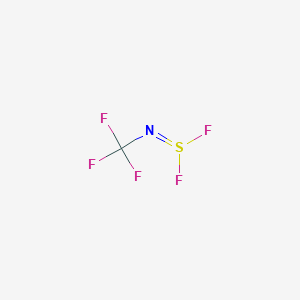
N-Trifluoromethylimidosulfurous difluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Trifluoromethylimidosulfurous difluoride, also known as Togni reagent, is a highly reactive and versatile compound that has gained significant attention in the field of organic synthesis. It is a potent electrophilic reagent that can introduce trifluoromethyl groups into various organic compounds, making it a valuable tool for the preparation of new drugs, agrochemicals, and materials.
Mecanismo De Acción
N-Trifluoromethylimidosulfurous difluoride reagent is an electrophilic reagent that can introduce trifluoromethyl groups into various organic compounds. The reaction mechanism involves the formation of a highly reactive intermediate, which can react with a nucleophile to form the desired product. The trifluoromethyl group is introduced through a process known as nucleophilic substitution.
Efectos Bioquímicos Y Fisiológicos
N-Trifluoromethylimidosulfurous difluoride reagent has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can cause severe skin and eye irritation. It should be handled with care and used in a well-ventilated area.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Trifluoromethylimidosulfurous difluoride reagent has several advantages for lab experiments, including its high reactivity and ability to introduce trifluoromethyl groups into various organic compounds. However, it also has limitations, including its high cost and potential toxicity.
Direcciones Futuras
There are several future directions for the use of N-Trifluoromethylimidosulfurous difluoride reagent in scientific research. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential in the synthesis of new drugs and materials. Additionally, further studies are needed to understand its biochemical and physiological effects.
Métodos De Síntesis
N-Trifluoromethylimidosulfurous difluoride reagent is typically synthesized by reacting sulfur tetrafluoride with trifluoromethylamine in the presence of a catalyst such as antimony pentafluoride. The resulting product is a yellow solid that is highly reactive and should be handled with care.
Aplicaciones Científicas De Investigación
N-Trifluoromethylimidosulfurous difluoride reagent has been widely used in scientific research for the synthesis of new compounds with unique properties. It has been used in the preparation of various drugs, including antiviral and anticancer agents. Additionally, it has been used in the preparation of agrochemicals, such as herbicides and insecticides. N-Trifluoromethylimidosulfurous difluoride reagent has also been used in the synthesis of materials, such as polymers and liquid crystals.
Propiedades
Número CAS |
1512-14-7 |
|---|---|
Nombre del producto |
N-Trifluoromethylimidosulfurous difluoride |
Fórmula molecular |
CF5NS |
Peso molecular |
153.08 g/mol |
Nombre IUPAC |
difluoro(trifluoromethylimino)-λ4-sulfane |
InChI |
InChI=1S/CF5NS/c2-1(3,4)7-8(5)6 |
Clave InChI |
VVZLBKDAOLLASD-UHFFFAOYSA-N |
SMILES |
C(N=S(F)F)(F)(F)F |
SMILES canónico |
C(N=S(F)F)(F)(F)F |
Otros números CAS |
1512-14-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



